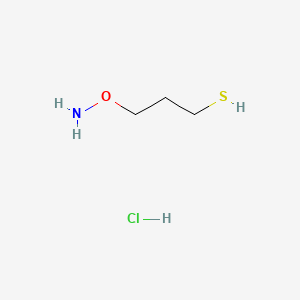

3-(Aminooxy)-1-propanethiol Hydrochloride

Descripción general

Descripción

3-(Aminooxy)-1-propanethiol Hydrochloride: is a chemical compound that features both aminooxy and thiol functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminooxy)-1-propanethiol Hydrochloride typically involves the reaction of 3-chloropropanethiol with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The thiol group in 3-(Aminooxy)-1-propanethiol Hydrochloride can undergo oxidation to form disulfides.

Reduction: The compound can participate in reduction reactions, particularly involving the aminooxy group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other mild oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Carbonyl compounds (aldehydes or ketones) for oxime formation; alkyl halides for thiol substitution.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Reduced aminooxy derivatives.

Substitution: Oximes and substituted thiols.

Aplicaciones Científicas De Investigación

Chemistry: 3-(Aminooxy)-1-propanethiol Hydrochloride is used in organic synthesis for the formation of oxime linkages, which are valuable in the construction of complex molecules and bioconjugates .

Biology: In biological research, this compound is utilized for labeling and modifying biomolecules, such as proteins and nucleic acids, due to its ability to form stable oxime bonds with carbonyl groups .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings .

Mecanismo De Acción

The mechanism of action of 3-(Aminooxy)-1-propanethiol Hydrochloride involves its reactivity with carbonyl compounds to form oxime linkages. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, leading to the formation of a stable oxime bond. This property is exploited in various applications, including bioconjugation and drug design .

Comparación Con Compuestos Similares

Aminooxyacetic acid: Another compound featuring an aminooxy group, used as an enzyme inhibitor.

Hydroxylamine hydrochloride: A simpler compound with similar reactivity, used in various synthetic applications.

Uniqueness: 3-(Aminooxy)-1-propanethiol Hydrochloride is unique due to the presence of both aminooxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and bioconjugation. This dual functionality allows for more complex and diverse applications compared to similar compounds .

Actividad Biológica

3-(Aminooxy)-1-propanethiol Hydrochloride (CAS No. 1071-99-4) is a compound that has garnered attention in biochemical research due to its unique structural features and biological activities. It contains both an aminooxy group and a thiol group, which allow it to participate in various biochemical interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₃H₁₀ClNOS

- Molecular Weight : 143.64 g/mol

- IUPAC Name : 3-(Aminooxy)propane-1-thiol hydrochloride

The presence of the aminooxy group enables this compound to inhibit certain enzymes, particularly those that are pyridoxal phosphate (PLP)-dependent, by forming oxime complexes with their active sites.

This compound primarily functions as an enzyme inhibitor. Its mechanism involves:

- Inhibition of PLP-dependent Enzymes : The compound attacks the Schiff base linkage between PLP and the enzyme, leading to the formation of stable oxime complexes. This inhibition can result in altered levels of neurotransmitters such as gamma-aminobutyric acid (GABA) by preventing its breakdown through GABA transaminase (GABA-T) inhibition.

Biochemical Pathways Affected

The inhibition of GABA-T leads to increased GABA levels in tissues, which can have significant implications for neurological function and potential therapeutic effects in conditions such as epilepsy and anxiety disorders.

Pharmacological Research

This compound has been investigated for various biological applications:

- Neuropharmacology : Due to its ability to increase GABA levels, it has been studied for potential use in treating neurological disorders.

- Bioconjugation : The compound is utilized in labeling and modifying biomolecules, allowing for the construction of complex bioconjugates essential for drug delivery systems and diagnostic applications.

Study 1: Neurotransmitter Modulation

A study examined the effects of this compound on GABA levels in rodent models. Results indicated a significant increase in GABA concentrations following treatment, suggesting potential therapeutic benefits for anxiety-related conditions.

Study 2: Enzyme Inhibition Profile

Research focused on the inhibition profile of this compound against various PLP-dependent enzymes. The findings demonstrated effective inhibition rates comparable to other known inhibitors, highlighting its potential as a lead compound for drug development targeting metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Applications |

|---|---|---|

| 3-(Aminooxy)-1-propanethiol | Inhibits PLP-dependent enzymes | Neuropharmacology, Bioconjugation |

| Aminooxyacetic acid | Inhibits similar enzymes | Enzyme inhibition |

| Hydroxylamine hydrochloride | General nucleophilic reactions | Organic synthesis |

Q & A

Basic Research Questions

Q. What is the role of 3-(Aminooxy)-1-propanethiol Hydrochloride (AOPTH) in protein synthesis, and how is it experimentally applied?

AOPTH catalyzes the oxidation of thiol groups to disulfide bonds, critical for protein folding and stability. In experimental setups, it is typically added to reaction buffers (e.g., 1–10 mM) under controlled pH (7–8) and temperature (25–37°C). Researchers monitor disulfide bond formation via Ellman’s assay or SDS-PAGE under non-reducing conditions .

Q. What are the recommended handling and storage protocols for AOPTH to ensure stability?

AOPTH should be stored at –20°C in a desiccated, inert atmosphere (e.g., argon) to prevent oxidation. For handling, use PPE (gloves, lab coat, goggles) and work in a fume hood. Solutions should be prepared fresh or aliquoted under nitrogen to minimize degradation. Stability tests under varying temperatures and pH can be conducted using HPLC to track decomposition .

Advanced Research Questions

Q. How can the catalytic mechanism of AOPTH in thiol-disulfide exchange be mechanistically studied?

Kinetic studies using stopped-flow spectrophotometry can monitor thiol oxidation rates. Isotopic labeling (e.g., deuterated solvents) or site-directed mutagenesis of target proteins may elucidate reaction pathways. Computational modeling (e.g., density functional theory) can predict transition states, validated experimentally via FTIR or NMR to track intermediate species .

Q. What analytical methods are most effective for quantifying AOPTH and its byproducts in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 220–260 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) provides high resolution. For trace analysis, LC-MS/MS in positive ion mode with a Q-TOF detector is recommended. Calibration curves using AOPTH standards (≥95% purity) ensure accuracy .

Q. How can researchers optimize AOPTH synthesis to minimize impurities like hydrolyzed or oxidized derivatives?

Reaction optimization includes:

- Using anhydrous solvents (e.g., dry DMF) under nitrogen.

- Monitoring reaction progress via TLC (silica gel, ninhydrin staining).

- Purifying via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Impurities are characterized via ¹H/¹³C NMR (e.g., δ 3.2–3.5 ppm for thiol protons) and high-resolution mass spectrometry .

Q. How does AOPTH interact with competing thiol-containing compounds in redox environments, and how can specificity be tested?

Competitive assays using glutathione (GSH), dithiothreitol (DTT), or cysteine can assess AOPTH’s selectivity. Redox potential measurements (via cyclic voltammetry) and thiol-disulfide exchange rates (kinetic profiling) differentiate its activity. Control experiments with thiol-blocking agents (e.g., N-ethylmaleimide) validate specificity .

Q. Methodological Notes

- Physicochemical Characterization : Phase equilibrium studies (e.g., vapor-liquid equilibrium) using methods from can be adapted to determine AOPTH’s solubility and stability under varying pressures and temperatures.

- Safety Protocols : Follow GHS guidelines for skin/eye protection and ventilation, as outlined in and .

Propiedades

IUPAC Name |

O-(3-sulfanylpropyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS.ClH/c4-5-2-1-3-6;/h6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNCTQNPHWQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)CS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747017 | |

| Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-99-4 | |

| Record name | 1-Propanethiol, 3-(aminooxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminooxy)propane-1-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.